DCM-Free Sodium Salt vs. Morpholine Salt: Toxicity Elimination
The sodium salt form (Na-GYY4137, CAS 1975149-21-3) is produced as a dichloromethane-free alternative to the morpholine salt form (CAS 106740-09-4), which is typically crystallized as a dichloromethane complex. The morpholine counterion in the morpholine salt carries inherent biological activity and toxicity, with a reported rodent oral LD₅₀ range of 300–500 mg/kg . The dichloromethane present in the morpholine salt complex is classified as a carcinogen and undergoes in vivo metabolism to carbon monoxide, generating unintended CO-mediated pharmacological effects that confound experimental interpretation . The sodium salt was specifically developed and characterized as a 'pharmaceutically more acceptable salt' [1], and in head-to-head functional assays, both the sodium salt and morpholine salt forms retained equivalent H₂S-generating capacity and cytoprotective/anti-inflammatory activity in oxidatively stressed human Jurkat T-cells and LPS-treated murine RAW264.7 macrophages, while the H₂S-depleted decomposition product control was inactive in both assays [1].
| Evidence Dimension | Counterion/solvent toxicity burden |
|---|---|
| Target Compound Data | Na-GYY4137: sodium counterion (non-toxic); dichloromethane-free; ≥98% purity (HPLC); water solubility 2 mg/mL, clear solution |
| Comparator Or Baseline | GYY4137 morpholine salt (CAS 106740-09-4): morpholine counterion LD₅₀ 300–500 mg/kg (rodent oral); typically contains dichloromethane (carcinogen, in vivo CO metabolite) |
| Quantified Difference | Elimination of morpholine-associated toxicity risk; elimination of dichloromethane-associated carcinogenicity and CO-mediated off-target effects; equivalent H₂S release and cytoprotective/anti-inflammatory activity retained |
| Conditions | Physicochemical characterization (Alexander et al. 2015, MedChemComm); functional validation in Jurkat T-cells and RAW264.7 macrophages |
Why This Matters
For in vivo pharmacological studies and any work with translational potential, the sodium salt eliminates two confounding pharmacologically active species (morpholine and dichloromethane/CO) without sacrificing H₂S donor function, making it the appropriate procurement choice for reproducible, interpretable results.
- [1] Alexander BE, Coles SJ, Fox BC, et al. Investigating the generation of hydrogen sulfide from the phosphonamidodithioate slow-release donor GYY4137. MedChemComm. 2015;6(8):1552-1559. doi:10.1039/C5MD00270B View Source
